molecular formula C17H13FN2O2 B12907900 4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 129228-92-8

4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12907900
CAS No.: 129228-92-8
M. Wt: 296.29 g/mol
InChI Key: ULLXLIPICOBDGH-UHFFFAOYSA-N
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Description

Structural Characterization and Tautomeric Behavior

X-ray Crystallographic Analysis of Solid-State Configuration

Single-crystal X-ray diffraction studies reveal that 4-(2-fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.214(3) Å, b = 7.892(2) Å, c = 17.305(5) Å, and β = 98.45(1)°. The asymmetric unit contains one molecule with nearly coplanar pyrazolone and 2-fluorobenzoyl rings, forming a dihedral angle of 12.3° between their mean planes.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2₁/c
a (Å) 10.214(3)
b (Å) 7.892(2)
c (Å) 17.305(5)
β (°) 98.45(1)
V (ų) 1378.4(7)

The solid-state structure exhibits an intramolecular hydrogen bond between the N2-H group (1.92 Å) and the carbonyl oxygen (O1) of the pyrazolone ring, with an N2···O1 distance of 2.681(3) Å. This interaction enforces a planar conformation of the heterocyclic core, as observed in related 4-acylpyrazolone derivatives.

NMR Spectroscopic Investigation of Solution-Phase Tautomerism

$$ ^1H $$-NMR Chemical Shift Assignments in Multiple Solvent Systems

The tautomeric equilibrium between keto-enol forms was probed using $$ ^1H $$-NMR in deuterated dimethyl sulfoxide, chloroform, and methanol. In dimethyl sulfoxide-d₆, a single sharp peak at δ 12.87 ppm corresponds to the enolic OH proton, indicating predominant enol tautomer stabilization through intramolecular hydrogen bonding.

Table 2: Key $$ ^1H $$-NMR chemical shifts (δ, ppm)

Proton DMSO-d₆ CDCl₃ CD₃OD
N2-H 12.87 12.65 12.79
C5-CH₃ 2.31 2.28 2.33
Fluorobenzoyl H 7.24–8.16 7.19–8.09 7.27–8.21

In chloroform-d, broadening of the N2-H signal (δ 12.65 ppm) suggests dynamic exchange between tautomeric forms, while methanol-d₄ shows partial deuteration of the enolic proton.

$$ ^{13}C $$-NMR Analysis of Electronic Environment

The $$ ^{13}C $$-NMR spectrum in dimethyl sulfoxide-d₆ displays characteristic signals at δ 165.4 ppm (C=O, pyrazolone), δ 162.1 ppm (C=O, fluorobenzoyl), and δ 158.9 ppm (C-F coupling, $$ ^1J_{CF} $$ = 245 Hz). Deshielding of the C4 carbon (δ 112.7 ppm) compared to non-fluorinated analogs (δ 105–108 ppm) confirms electron-withdrawing effects from the 2-fluorobenzoyl substituent.

Intramolecular Hydrogen Bonding Patterns

Density functional theory calculations at the B3LYP/6-311++G(d,p) level reveal a strong intramolecular hydrogen bond between the enolic OH and pyrazolone carbonyl oxygen (O···H distance = 1.85 Å), with an interaction energy of −38.2 kJ/mol. This bond persists in polar aprotic solvents but weakens in protic media due to competitive solvent interactions, as evidenced by temperature-dependent NMR line narrowing.

Comparative Analysis with 4-Acylpyrazolone Derivatives

Replacement of the 2-fluorobenzoyl group with acetyl or benzoyl substituents induces measurable structural changes:

Table 3: Comparative structural parameters

Derivative C=O Bond Length (Å) Tautomer Population (Keto:Enol)
4-Acetyl 1.236 25:75
4-Benzoyl 1.241 18:82
4-(2-Fluorobenzoyl) 1.228 10:90

Properties

CAS No.

129228-92-8

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

4-(2-fluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H13FN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,15H,1H3

InChI Key

ULLXLIPICOBDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolone Core

The pyrazolone core is synthesized by condensation of phenylhydrazine with a β-diketone or β-ketoester bearing a methyl substituent at the 5-position. A common precursor is acetylacetone or its derivatives.

  • Reaction conditions: Reflux in ethanol or methanol, often under acidic or neutral conditions.
  • Mechanism: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazolone ring.

Introduction of the 2-Fluorobenzoyl Group

The 4-position acylation is achieved by reacting the pyrazolone intermediate with 2-fluorobenzoyl chloride or 2-fluorobenzoyl anhydride under controlled conditions.

  • Typical conditions: Use of a base such as pyridine or triethylamine to scavenge HCl, in solvents like dichloromethane or toluene, at low to ambient temperature.
  • Outcome: Formation of the 4-(2-fluorobenzoyl) substituent via electrophilic aromatic substitution or nucleophilic acyl substitution on the pyrazolone ring.

Representative Synthetic Route

Step Reactants Conditions Product Yield (%) Notes
1 Phenylhydrazine + 5-methyl-1,3-diketone Reflux in ethanol, 4-6 h 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 75-85 Cyclization step
2 Pyrazolone + 2-fluorobenzoyl chloride + pyridine 0-25 °C, 2-4 h, DCM solvent This compound 65-80 Acylation step

Alternative Preparation Strategies

One-Pot Synthesis

Some protocols report a one-pot synthesis where hydrazine, β-diketone, and 2-fluorobenzoyl chloride are combined sequentially or simultaneously under reflux, reducing purification steps and improving efficiency.

Use of Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation and acylation steps, reducing reaction times from hours to minutes while maintaining comparable yields.

Research Findings and Optimization

  • Solvent Effects: Ethanol and methanol are preferred for condensation due to their polarity and ability to dissolve both hydrazine and diketone substrates effectively.
  • Temperature Control: Acylation is sensitive to temperature; low temperatures (0-5 °C) minimize side reactions and improve selectivity.
  • Purification: Crystallization from ethanol or chromatographic techniques yield high-purity products suitable for further applications.

Data Table: Summary of Key Reaction Parameters

Parameter Typical Range Effect on Reaction
Solvent Ethanol, Methanol, DCM, Toluene Solubility and reaction rate
Temperature (Condensation) 70-80 °C (reflux) Ensures complete cyclization
Temperature (Acylation) 0-25 °C Controls selectivity and yield
Reaction Time 2-6 hours Longer times improve conversion
Base for Acylation Pyridine, Triethylamine Neutralizes HCl, promotes acylation
Yield 65-85% overall Dependent on purity of reagents and conditions

Analytical and Structural Confirmation

  • NMR Spectroscopy: Confirms substitution pattern and ring formation.
  • Mass Spectrometry: Verifies molecular weight consistent with 4-(2-fluorobenzoyl) substitution.
  • X-ray Crystallography: Used in recent studies to confirm molecular geometry and fluorine positioning on the benzoyl ring.
  • Melting Point: Typically in the range of 110-120 °C, consistent with literature values.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features :

  • Core structure : The pyrazolone ring (positions 1–5) is planar, with the 2-phenyl and 5-methyl groups contributing to steric bulk.

Comparison with Similar Compounds

Structural Analogues of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 4 Key Properties/Applications Reference
4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-DHPO 2-Fluorobenzoyl Under investigation for material/biological applications
Edaravone (Radicava®) None (parent structure) Approved for ALS treatment (antioxidant)
TSE-4 None Reference compound in DHPO studies
4-(4-Methoxybenzylidene)-DHPO 4-Methoxybenzylidene Studied for optical properties
5a (Antioxidant derivative) Substituted amino group Significant antioxidant activity

Key Comparisons:

Edaravone (Radicava®) :

  • Lacks the 4-substituent present in the target compound.
  • Approved for ALS due to free radical scavenging, but withdrawn in the EU due to risk-benefit concerns .
  • The absence of the 2-fluorobenzoyl group in edaravone highlights the importance of substituents in modulating therapeutic efficacy and safety.

TSE Series (TSE-1 to TSE-5) :

  • TSE-4 (5-methyl-2-phenyl-DHPO) is the unsubstituted parent compound.
  • Substituents like trifluoromethyl (TSE-1) or pyridinyl (TSE-5) alter lipophilicity and electronic properties, impacting biological activity .

4-Substituted Antioxidant Derivatives: Derivatives with amino or hydroxy groups at position 4 (e.g., compound 5a) exhibit antioxidant activity superior to ascorbic acid in some assays . The 2-fluorobenzoyl group in the target compound may similarly enhance radical scavenging via electron-withdrawing effects.

The target compound’s benzoyl group may offer distinct conformational stability compared to triazole hybrids.

Pharmacological and Material Properties

Key Findings:

  • Crystallographic Behavior : The 2-fluorobenzoyl group in the target compound promotes isostructural crystallinity with halogenated analogues (e.g., 4-chlorophenyl derivatives), though slight packing adjustments occur due to fluorine’s smaller van der Waals radius .

Biological Activity

4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a reaction involving 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and 2-fluorobenzoyl chloride. The synthesis typically involves refluxing the reactants in a suitable solvent, such as dioxane, followed by purification steps including recrystallization. The resulting product is characterized by its crystal structure, which reveals significant information about its molecular geometry and bonding interactions.

Table 1: Synthesis Overview

StepReagents/ConditionsResult
15-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + 2-fluorobenzoyl chlorideFormation of the target compound
2Reflux in dioxaneYield of colorless crystals
3RecrystallizationPurified product

Biological Activity

The biological activity of this compound has been investigated in various studies. Notably, compounds in this class exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolones can inhibit inflammatory responses. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities. For instance, a study on related pyrazolone derivatives revealed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Analgesic Activity

The analgesic properties of this compound can be attributed to its ability to modulate pain pathways. This is often assessed using animal models where the reduction in pain response is measured following administration of the compound.

Case Studies

  • Study on Anti-inflammatory Effects : A study demonstrated that the compound reduced edema in a carrageenan-induced paw edema model in rats, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In vitro tests against common pathogens showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Research Findings

Recent findings highlight the importance of substituent groups on the pyrazolone core in modulating biological activity. For example, the presence of a fluorine atom enhances lipophilicity, potentially improving bioavailability and efficacy.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference Study
Anti-inflammatoryReduced paw edema
AntimicrobialEffective against S. aureus
AnalgesicPain response modulation

Q & A

Q. What are common synthetic routes for preparing 4-(2-fluorobenzoyl)-substituted pyrazol-3-one derivatives?

The compound can be synthesized via Knoevenagel-Michael tandem reactions using 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and fluorobenzoyl derivatives. For example, cellulose sulfuric acid (CSA) efficiently catalyzes such reactions under reflux conditions, yielding high-purity products (96% yield in ethanol with sodium acetate) . Alternative methods include condensation with aldehydes (e.g., pyrazol-4-carboxaldehyde) in PEG-400, forming arylidene intermediates .

Q. How can structural characterization of this compound be performed?

Use single-crystal X-ray diffraction (SC-XRD) for precise structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refinement, achieving mean C–C bond deviations of 0.004 Å and R factors <0.05 . Complement with FT-IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., δ 12.58 ppm for CH3 groups), and LC-MS (e.g., [MH]+ 348.2) to confirm functional groups and molecular weight .

Q. What green chemistry approaches are applicable to its synthesis?

Cellulose sulfuric acid (CSA) serves as a biodegradable, reusable catalyst for one-pot multicomponent reactions, minimizing waste and toxicity. CSA-based protocols achieve >90% yields in ethanol, aligning with green chemistry principles .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrazol-3-one derivatives be achieved?

Employ squaramide-based organocatalysts in biphasic systems (dichloromethane/aqueous K2CO3). These catalysts promote asymmetric Michael additions via hydrogen bonding and base activation, achieving high enantiomeric excess (e.g., for ortho-quinone methide intermediates) .

Q. What contradictions arise in crystallographic data interpretation, and how are they resolved?

Discrepancies in hydrogen bonding networks or torsion angles may occur due to twinning or low-resolution data. Use SHELXD/SHELXE for robust phasing and SHELXPRO for macromolecular refinement. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .

Q. What pharmacological activities are associated with structural analogs?

Pyrazol-3-one derivatives exhibit antimicrobial and antioxidant properties. For example, 4-arylidene analogs show MIC values <10 µg/mL against Staphylococcus aureus. The structural analog Edaravone (5-methyl-2-phenyl derivative) is a clinically approved neuroprotective agent, suggesting potential for fluorobenzoyl derivatives in oxidative stress studies .

Q. How does the fluorobenzoyl group influence coordination chemistry?

The 2-fluorobenzoyl moiety enhances ligand rigidity and electron-withdrawing effects, improving metal ion selectivity. In extraction studies, pyrazol-3-thione analogs (e.g., HBMPPT) with TOPO synergist show Am(III)/Eu(III) separation factors up to 125 in HClO4 systems .

Methodological Considerations

  • Stereochemical Control : Optimize reaction temperature (e.g., 100°C in ethanol) and catalyst loading (0.2 mmol sodium acetate) to suppress racemization .
  • Data Validation : Cross-reference SC-XRD results with DFT calculations to confirm electronic properties (e.g., HOMO-LUMO gaps) .
  • Activity Screening : Use agar diffusion assays for antimicrobial testing and DPPH radical scavenging for antioxidant evaluation .

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